2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

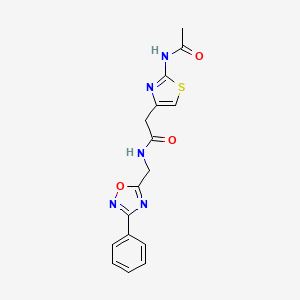

This compound is a derivative of thiazolidinone, a heterocyclic compound containing both sulfur and nitrogen in the ring . Thiazolidinones and their derivatives have been studied extensively due to their wide range of biological activities .

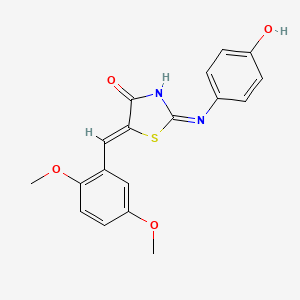

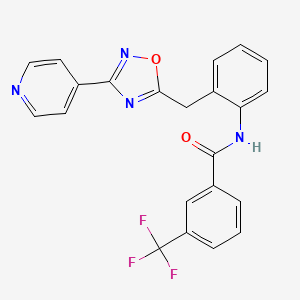

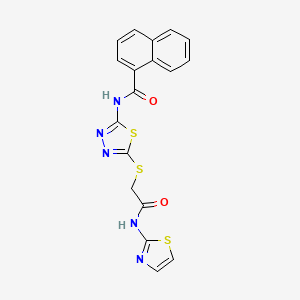

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H-NMR, IR, and MS . These techniques would confirm the presence of the thiazolidinone ring and the various substituents.Chemical Reactions Analysis

Thiazolidinones can undergo a variety of chemical reactions, depending on the substituents present. For example, they can act as Michael acceptors, undergo nucleophilic substitution reactions, or participate in cycloaddition reactions .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazolidinone derivatives have been recognized for their broad spectrum of antibacterial activities. The compound’s structure, which includes a thiazolidinone moiety, suggests it could be effective against various bacterial strains. In vitro studies could explore its efficacy against common pathogens like Staphylococcus aureus and its potential to combat antibiotic resistance .

Anticancer Properties

Compounds with a thiazolidinone core have shown promise in anticancer research. This particular compound could be synthesized and tested against cancer cell lines, such as DU-145, to evaluate its cytotoxic effects. Research may focus on its mechanism of action and the potential to induce apoptosis in malignant cells .

Antioxidant Potential

The antioxidant properties of thiazolidinone derivatives are well-documented. This compound could be assessed for its ability to scavenge free radicals, which is a crucial aspect in preventing oxidative stress-related diseases. The DPPH radical scavenging assay is a common method to determine the antioxidant capacity of such compounds .

Anti-inflammatory Activity

Thiazolidinone compounds have been reported to exhibit anti-inflammatory effects. The compound could be investigated for its ability to inhibit inflammatory mediators in various models of inflammation. This research could lead to the development of new anti-inflammatory drugs .

Antimalarial Applications

The chemical structure of thiazolidinones has been associated with antimalarial activity. This compound could be tested against Plasmodium species to assess its effectiveness in inhibiting the growth of malaria-causing parasites. Such studies could contribute to finding alternative treatments for malaria .

Molecular Docking Studies

Molecular docking studies can predict the interaction between this compound and target proteins. For instance, docking into the active site of the MurB protein of Staphylococcus aureus could provide insights into the compound’s potential as an antibacterial agent. These studies help in understanding the molecular basis of the compound’s activity and guide further drug design .

Mécanisme D'action

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These activities suggest that the compound may interact with multiple targets, potentially including protein kinases .

Mode of Action

Thiazolidine derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . For instance, some thiazolidine derivatives have been found to inhibit the activity of certain kinases, which are key regulators of cell signaling pathways .

Biochemical Pathways

For example, its potential anticancer activity suggests that it may interfere with pathways involved in cell proliferation and survival .

Pharmacokinetics

Thiazolidine derivatives are generally known for their good pharmacokinetic properties, which contribute to their broad range of biological activities .

Result of Action

Based on the known activities of thiazolidine derivatives, it can be inferred that this compound may induce changes in cell signaling, growth, and survival, among other effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of thiazolidine derivatives .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S2/c20-11(15-8-4-2-1-3-5-8)6-9-12(21)17-13(24-9)19-18-10-7-23-14(22)16-10/h1-5,9H,6-7H2,(H,15,20)(H,16,18,22)(H,17,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGOVWQUICFBRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)NC(=O)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)/NC(=O)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)

![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)

![2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2354443.png)

![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)

![tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2354448.png)

![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)